molecular formula C15H23Br B1181694 p-NO2-Bn-DOTA(B-199) CAS No. 116052-88-1

p-NO2-Bn-DOTA(B-199)

Katalognummer B1181694
CAS-Nummer: 116052-88-1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

P-NO2-Bn-DOTA(B-199) is a novel organometallic compound with a wide range of applications in scientific research. It is a derivative of the molecule 1,4,7,10-tetraazacyclododecane-N,N’,N’’,N’’’-tetraacetic acid (DOTA) and contains a nitro group on the para position of the benzene ring. This compound has been used in a variety of research applications, including magnetic resonance imaging (MRI), radiopharmaceuticals, and chelation therapy.

Wissenschaftliche Forschungsanwendungen

Development of Gallium-Based Radiopharmaceuticals

A study conducted by Ferreira et al. (2010) compared different BFCs, including p-NO2-Bn-DOTA, for their efficiency in radiolabeling with gallium radioisotopes and their stability in vivo. The research demonstrated that while p-NO2-Bn-DOTA could be radiolabeled with gallium, it required more stringent conditions compared to other BFCs like p-NO2-Bn-PCTA and p-NO2-Bn-NOTA. Despite this, p-NO2-Bn-DOTA complexes exhibited intermediate stability, suggesting its potential use in developing gallium-based radiopharmaceuticals with adequate in vivo performance (Ferreira et al., 2010).

Lanthanide(III) Complex Stability

Another study focused on the stability of lanthanide(III) complexes with a p-NO2-benzyl substituted DOTA. The addition of the p-NO2-benzyl group was found to influence the conformation of the macrocyclic ring, thereby affecting the complex's stability. Despite a slight reduction in kinetic and thermodynamic stability compared to standard DOTA complexes, the study suggested that these complexes are still suitable for in vivo applications, highlighting their potential in creating stable radiopharmaceuticals (Woods et al., 2004).

Copper-64-Based Radiopharmaceuticals

Ferreira et al. (2008) evaluated novel BFCs, including p-NO2-Bn-DOTA, for the development of Cu-64-based radiopharmaceuticals. The study highlighted the superior reaction kinetics and in vivo stability of the novel BFCs compared to p-NO2-Bn-DOTA under various conditions, which is crucial for the effective development of targeted radiopharmaceuticals for cancer diagnosis and therapy (Ferreira et al., 2008).

Imaging Applications

Ferreira et al. (2010) also explored the utility of novel BFCs, including p-NO2-Bn-DOTA, for 64Cu radiolabeling of monoclonal antibodies for PET imaging. This research indicated that while p-NO2-Bn-DOTA conjugates were effective, novel BFCs might offer advantages in terms of radiolabeling efficiency and stability, which are critical for high-quality tumor imaging (Ferreira et al., 2010).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of p-NO2-Bn-DOTA(B-199) can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "4-nitrobenzyl alcohol", "DOTA(B-199)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diisopropylethylamine (DIPEA)", "acetic anhydride", "pyridine", "p-toluenesulfonic acid monohydrate", "sodium hydroxide (NaOH)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Protection of the hydroxyl group of 4-nitrobenzyl alcohol with acetic anhydride and pyridine to form p-NO2-Bn-OAc", "Deprotection of the carboxylic acid group of DOTA(B-199) with NaOH to form DOTA(B-199)-OH", "Coupling of p-NO2-Bn-OAc and DOTA(B-199)-OH using DCC and NHS in DMF with TEA as a catalyst to form p-NO2-Bn-DOTA(B-199)-NHS", "Addition of DIPEA to p-NO2-Bn-DOTA(B-199)-NHS in DMF to form p-NO2-Bn-DOTA(B-199)-DIPEA", "Protection of the amine group of p-NO2-Bn-DOTA(B-199)-DIPEA with acetic anhydride and pyridine to form p-NO2-Bn-DOTA(B-199)-Ac", "Deprotection of the nitro group of p-NO2-Bn-DOTA(B-199)-Ac with p-toluenesulfonic acid monohydrate in methanol and water to form the final product, p-NO2-Bn-DOTA(B-199)" ] }

CAS-Nummer

116052-88-1

Produktname

p-NO2-Bn-DOTA(B-199)

Molekularformel

C15H23Br

Molekulargewicht

0

Synonyme

p-NO2-Bn-DOTA(B-199)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.